N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
CAS No.: 2034306-24-4
Cat. No.: VC7310999
Molecular Formula: C17H21F2N5O3
Molecular Weight: 381.384
* For research use only. Not for human or veterinary use.

CAS No. | 2034306-24-4 |
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Molecular Formula | C17H21F2N5O3 |
Molecular Weight | 381.384 |
IUPAC Name | N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
Standard InChI | InChI=1S/C17H21F2N5O3/c1-10-11(2)21-9-24(16(10)26)8-13(25)20-7-14-22-15(23-27-14)12-3-5-17(18,19)6-4-12/h9,12H,3-8H2,1-2H3,(H,20,25) |
Standard InChI Key | VCZVTZJWDOAQPR-UHFFFAOYSA-N |
SMILES | CC1=C(N=CN(C1=O)CC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F)C |
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (CAS 2034306-24-4) integrates three distinct pharmacophoric elements:
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A 4,4-difluorocyclohexyl group attached to the 3-position of a 1,2,4-oxadiazole ring.
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A methylacetamide linker bridging the oxadiazole and pyrimidinone moieties.
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A 4,5-dimethyl-6-oxopyrimidin-1(6H)-yl subunit, contributing hydrogen-bonding and π-stacking capabilities.
The presence of fluorine atoms on the cyclohexyl ring enhances metabolic stability by resisting oxidative degradation, while the oxadiazole ring’s electron-deficient nature improves membrane permeability.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₇H₂₁F₂N₅O₃ |
Molecular Weight | 381.384 g/mol |
IUPAC Name | N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide |
SMILES | CC1=C(N=CN(C1=O)CC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F)C |
Topological Polar Surface Area | 103 Ų |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Cyclohexyl Functionalization: 4,4-Difluorocyclohexanecarboxylic acid is converted to its acyl chloride, then coupled with hydroxylamine to form an amidoxime intermediate.
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Oxadiazole Formation: Cyclization of the amidoxime with methyl bromoacetate under basic conditions yields the 1,2,4-oxadiazole core.
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Pyrimidinone Conjugation: The pyrimidinone subunit is synthesized via condensation of dimethylbarbituric acid with chloroacetamide, followed by alkylation with the oxadiazole intermediate.
Analytical Characterization
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NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry, with distinctive shifts for the oxadiazole (δ 8.9–9.2 ppm) and pyrimidinone (δ 6.7–7.1 ppm) protons.
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High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 382.1442 aligns with the theoretical mass (deviation < 2 ppm).
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HPLC Purity: >98% purity achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
Biological Activity and Mechanism
Target Engagement
Computational docking studies predict high-affinity binding to histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), driven by:
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Hydrogen Bonding: The pyrimidinone’s carbonyl group interacts with catalytic lysine residues (e.g., HDAC1 Lys412).
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Hydrophobic Contacts: The difluorocyclohexyl group occupies hydrophobic pockets in kinase ATP-binding sites .
Table 2: Predicted Binding Affinities
Target Protein | Docking Score (kcal/mol) |
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HDAC1 | -9.8 |
CDK2 | -8.5 |
PARP1 | -7.2 |
In Vitro Efficacy
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Anti-Proliferative Activity: IC₅₀ values of 1.2–3.4 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
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HDAC Inhibition: 68% inhibition at 10 μM concentration in enzymatic assays.
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 28 × 10⁻⁶ cm/s) due to moderate lipophilicity (LogP = 2.1).
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Metabolism: Resistant to CYP3A4-mediated oxidation, with a half-life >6 hours in human liver microsomes.
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Toxicity: No AMES mutagenicity alerts; predicted hERG IC₅₀ > 30 μM.
Applications and Future Directions
Chemical Optimization
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